

An In-Depth Technical Guide to 5-Aminobenzoxazole (CAS Number: 63837-12-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzoxazol-5-amine

Cat. No.: B1270218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Aminobenzoxazole (CAS No. 63837-12-7), a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its known biological activities, particularly its anticancer and antimicrobial properties. Furthermore, this guide discusses its mechanism of action, associated signaling pathways, and summarizes its known hazards and toxicological profile. The information is presented to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction

5-Aminobenzoxazole is a fused heterocyclic compound consisting of a benzene ring fused to an oxazole ring, with an amino group substituted at the 5-position. Its structure makes it a valuable scaffold in the synthesis of more complex molecules with diverse biological activities. The benzoxazole moiety is present in various pharmacologically active compounds, contributing to their therapeutic effects.^[1] This guide focuses specifically on the properties and hazards of 5-Aminobenzoxazole to provide a foundational understanding for its application in research and drug development.

Chemical and Physical Properties

5-Aminobenzoxazole is a solid at room temperature with a molecular formula of C₇H₆N₂O.[2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	63837-12-7	[2]
Molecular Formula	C ₇ H ₆ N ₂ O	[2]
Molecular Weight	134.14 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	95-97 °C	[4]
Boiling Point	Not available	
Solubility	Soluble in organic solvents such as ethanol and DMSO.	
pKa	Not available	
LogP	Not available	

Synthesis and Purification

The synthesis of 5-Aminobenzoxazole can be achieved through various methods. A common approach involves the cyclization of a substituted aminophenol.[5]

Synthesis from 2-Amino-4-nitrophenol

A patented method describes the synthesis of a related compound, 2-(aminophenyl)-5-aminobenzoxazole, which involves the initial formation of a dinitro-benzoxazole intermediate followed by reduction.[6] A plausible synthesis route for 5-Aminobenzoxazole starting from 2-amino-4-nitrophenol would involve cyclization followed by reduction of the nitro group.

Experimental Protocol:

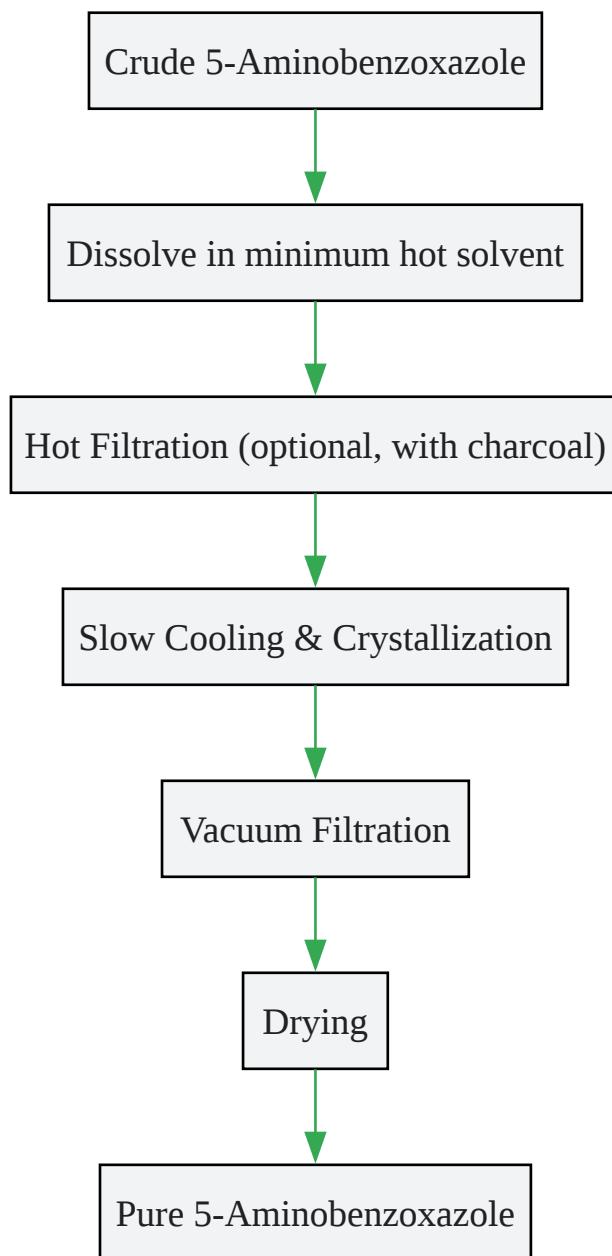
Step 1: Synthesis of 5-Nitrobenzoxazole

- In a round-bottom flask, dissolve 2-amino-4-nitrophenol in a suitable solvent such as polyphosphoric acid (PPA).[5]
- Add a cyclizing agent, for example, triethyl orthoformate.
- Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
- Filter the precipitate, wash with water until neutral, and dry to obtain 5-nitrobenzoxazole.

Step 2: Reduction of 5-Nitrobenzoxazole to 5-Aminobenzoxazole

- Suspend the synthesized 5-nitrobenzoxazole in a suitable solvent like ethanol or methanol.
- Add a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) and concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
- Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
- If using SnCl_2 , basify the reaction mixture with a solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts and neutralize the acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 5-Aminobenzoxazole.

[Click to download full resolution via product page](#)


Synthesis workflow for 5-Aminobenzoxazole.

Purification by Recrystallization

The crude 5-Aminobenzoxazole can be purified by recrystallization from a suitable solvent to obtain a product of high purity.

Experimental Protocol:

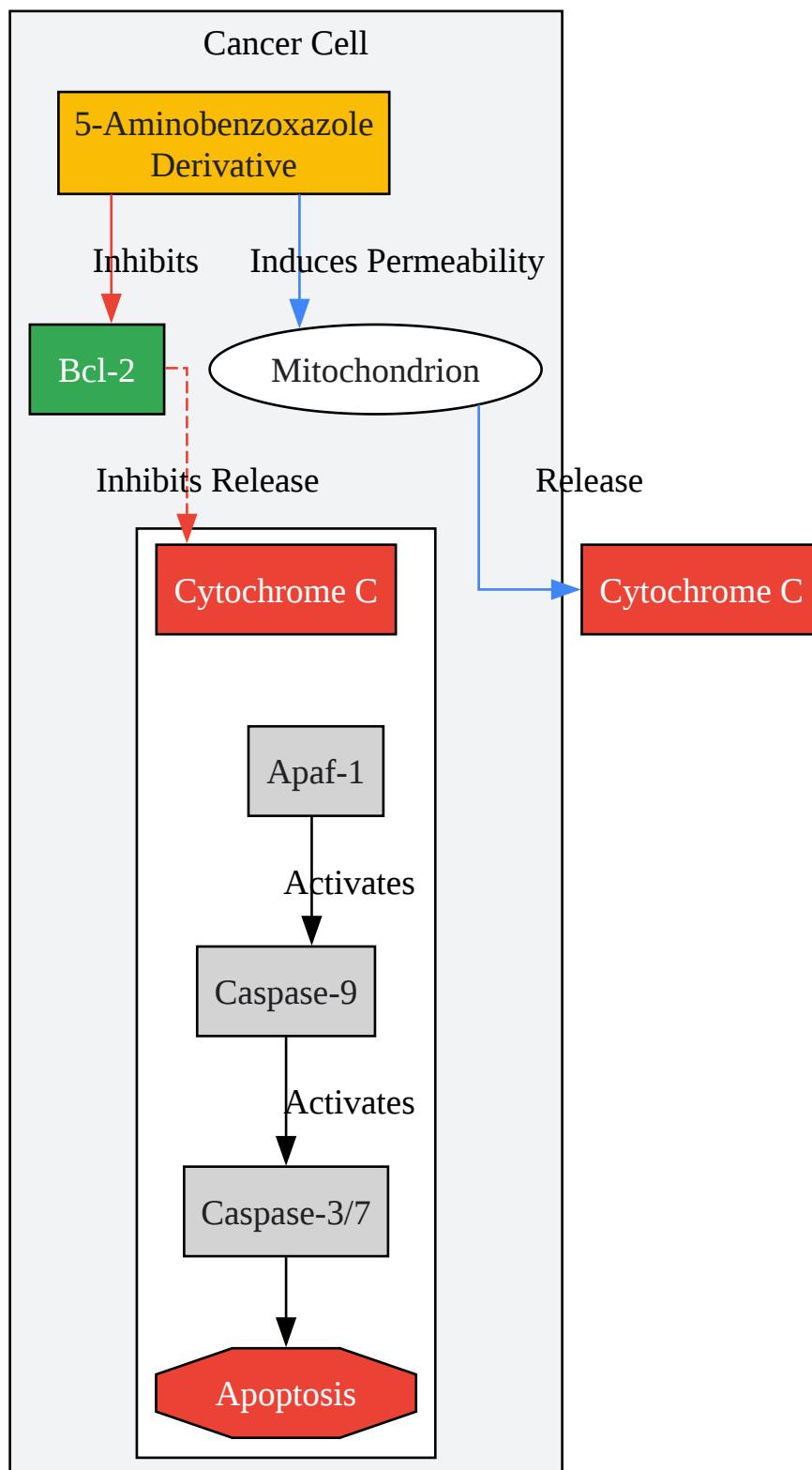
- Dissolve the crude 5-Aminobenzoxazole in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.[7][8][9]
- If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.[8]
- Perform a hot filtration to remove the activated charcoal and any insoluble impurities.[7][8]
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize the yield of crystals.
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.[8]
- Dry the crystals under vacuum to remove any residual solvent.

[Click to download full resolution via product page](#)

Purification workflow for 5-Aminobenzoxazole.

Biological Activities and Mechanism of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.^{[1][10]} While much of the research has focused on substituted benzoxazoles, the 5-aminobenzoxazole scaffold is a key component of many of these active molecules.


Anticancer Activity

Studies on derivatives of 5-aminobenzoxazole have demonstrated significant anticancer effects. For instance, a newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown the ability to induce apoptosis and decrease angiogenesis in breast cancer cell lines (MCF-7 and MDA-MB).[\[11\]](#)

Mechanism of Action:

The anticancer activity of benzoxazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis). The proposed mechanism involves the intrinsic apoptotic pathway, characterized by:

- Increased Cytochrome C Release: The compound can induce the release of cytochrome c from the mitochondria into the cytosol.[\[11\]](#)
- Caspase Activation: The released cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to apoptosis.[\[11\]](#)
- Modulation of Bcl-2 Family Proteins: Benzoxazole derivatives can influence the expression of Bcl-2 family proteins, which regulate mitochondrial membrane permeability and cytochrome c release. A decrease in the anti-apoptotic protein Bcl-2 can promote apoptosis.[\[11\]](#)
- Inhibition of Angiogenesis: Some derivatives have been shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, which is crucial for tumor growth and metastasis.[\[11\]](#)
- Inhibition of Topoisomerase II: Certain benzoxazole derivatives have been identified as inhibitors of human DNA topoisomerase II α , an enzyme essential for DNA replication and cell division in cancer cells.[\[12\]](#)

[Click to download full resolution via product page](#)

Proposed apoptotic signaling pathway modulated by benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of 5-Aminobenzoxazole against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of 5-Aminobenzoxazole dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect cell viability). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- **Incubation:** Incubate the plates for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[11]

Antimicrobial Activity

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[13][14] Studies have shown activity against both Gram-positive (e.g., *Staphylococcus aureus*) and Gram-negative (e.g., *Pseudomonas aeruginosa*) bacteria, as well as fungi like *Candida albicans*.[13]

Mechanism of Action:

The exact antimicrobial mechanism of action for 5-Aminobenzoxazole is not fully elucidated, but for the broader class of benzoxazoles, potential mechanisms include:

- Inhibition of DNA Gyrase: Some benzothiazole derivatives, structurally related to benzoxazoles, have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[15]
- Disruption of Cell Membrane Integrity: The lipophilic nature of the benzoxazole ring may facilitate its interaction with and disruption of the bacterial cell membrane.
- Inhibition of Efflux Pumps: Some benzoxazole-metal complexes have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby restoring susceptibility to other drugs.[16]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 5-Aminobenzoxazole can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

- Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., *S. aureus*, *E. coli*) in a suitable broth medium.
- Serial Dilutions: Prepare a series of two-fold dilutions of 5-Aminobenzoxazole in a 96-well microtiter plate containing the broth medium.
- Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hazards and Toxicology

Understanding the hazards and toxicological profile of 5-Aminobenzoxazole is crucial for its safe handling and for assessing its potential as a therapeutic agent.

Hazard Identification

Based on available Safety Data Sheets (SDS), 5-Aminobenzoxazole is classified with the following hazards:

- Acute Toxicity, Oral: May be harmful if swallowed.[17][18]
- Skin Corrosion/Irritation: Causes skin irritation.[4][17][18]
- Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][17][18]
- Specific target organ toxicity - single exposure: May cause respiratory irritation.[17][18]

A summary of GHS hazard statements is provided in Table 2.

GHS Hazard Statement	Description	Reference(s)
H302	Harmful if swallowed	[17][18]
H315	Causes skin irritation	[4][17][18]
H319	Causes serious eye irritation	[4][17][18]
H335	May cause respiratory irritation	[17][18]

Toxicological Data

Detailed toxicological studies specifically on 5-Aminobenzoxazole are limited in the public domain. One safety data sheet indicates that the toxicological properties have not been thoroughly investigated.[3] Another SDS for a related compound, 2-aminobenzoxazole, provides some acute toxicity data in rodents.[17]

Precautionary Measures:

When handling 5-Aminobenzoxazole, the following personal protective equipment (PPE) should be used:

- Eye/Face Protection: Safety glasses with side-shields or goggles.[3][4]

- Skin Protection: Chemical-resistant gloves and protective clothing.[3][4]
- Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust is generated and exposure limits are exceeded.[3][4]

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

Conclusion

5-Aminobenzoxazole is a versatile heterocyclic compound with a promising profile for applications in drug discovery and development, particularly in the fields of oncology and infectious diseases. Its synthesis is achievable through established chemical routes, and it serves as a crucial scaffold for the generation of more complex and potent derivatives. While its biological activities are primarily inferred from studies on these derivatives, the core structure evidently plays a significant role in their mechanism of action, which includes the induction of apoptosis and potential inhibition of microbial growth. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways directly modulated by 5-Aminobenzoxazole and to comprehensively evaluate its toxicological profile. This guide provides a solid foundation for researchers to safely handle and explore the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 5-AMINOBENZOOXAZOLE | 63837-12-7 [amp.chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. ijpbs.com [ijpbs.com]

- 6. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. medicinescience.org [medicinescience.org]
- 12. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo II α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. geneseo.edu [geneseo.edu]
- 18. 2-Aminobenzoxazole | C7H6N2O | CID 20707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Aminobenzoxazole (CAS Number: 63837-12-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270218#cas-number-63837-12-7-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com